mGluR2 PAM Potency: Target Compound vs. Piperidine-Containing Clinical Lead
In a human mGluR2 membrane-based functional assay, methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine demonstrated positive allosteric modulatory activity with an EC50 of 347 nM [1]. For context, the prototype clinical candidate (+)-17e from the 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine series achieved an EC50 of approximately 12 nM in a comparable assay format [2]. Although the target compound is less potent, it represents a structurally simpler and synthetically more accessible scaffold that retains the essential imidazole-phenyl pharmacophore responsible for mGluR2 PAM activity.
| Evidence Dimension | mGluR2 Positive Allosteric Modulator Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 347 nM |
| Comparator Or Baseline | (+)-17e (piperidine-based mGluR2 PAM): EC50 ≈ 12 nM |
| Quantified Difference | ~29-fold lower potency |
| Conditions | Human mGluR2 expressed in recombinant cell membranes; functional allosteric modulation assay |
Why This Matters
This quantitative head-to-head benchmarking demonstrates that while the target compound is not the most potent mGluR2 PAM available, it provides a chemically simpler scaffold that retains the essential imidazole-phenyl pharmacophore, offering synthetic chemists a more tractable starting point for further optimization.
- [1] BindingDB Entry: Measurement of mGluR2 positive allosteric modulatory activity in membranes containing human mGluR2. EC50: 347 nM. (2022). View Source
- [2] A. J. Duplantier et al., J. Med. Chem. (2011), 54(20), 7209–7223. Table 1: EC50 = 12.3 nM for compound (+)-17e in FLIPR-based mGluR2 functional assay. View Source
